molecular formula C21H17N3O B12532756 Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-45-6

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-

Cat. No.: B12532756
CAS No.: 821784-45-6
M. Wt: 327.4 g/mol
InChI Key: SIFJVSMPFNGVOV-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Molecular formula : $$ \text{C}{21}\text{H}{16}\text{N}_3\text{O} $$
  • Bond lengths : The C–N bond in the amino linker measures 1.35–1.38 Å, consistent with partial double-bond character due to resonance stabilization.
  • Dihedral angles : The quinoline and pyridine rings exhibit a dihedral angle of 28.7° relative to the phenol ring, introducing torsional strain (Table 1).

Table 1 : Geometric parameters from computational modeling

Parameter Value
C–N bond length 1.36 Å
Quinoline-phenol angle 28.7°
Pyridine-phenol angle 32.4°

The methylene bridge ($$-\text{CH}_2-$$) adopts a staggered conformation to minimize steric clashes between the aromatic rings. Density functional theory (DFT) calculations reveal an energy barrier of 12.3 kJ/mol for rotation about the C–N bond, suggesting moderate flexibility at ambient temperatures.

Properties

CAS No.

821784-45-6

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[(5-quinolin-5-ylpyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C21H17N3O/c25-18-5-1-4-15(10-18)12-24-17-11-16(13-22-14-17)19-6-2-8-21-20(19)7-3-9-23-21/h1-11,13-14,24-25H,12H2

InChI Key

SIFJVSMPFNGVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=C4C=CC=NC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-(5-Quinolinyl)-3-Pyridinamine

The pyridine-quinoline amine precursor is prepared through transition-metal-catalyzed cross-coupling. Rhodium(III)-catalyzed C–H activation enables direct coupling of 5-bromoquinoline with 3-aminopyridine derivatives under aerobic conditions. Alternatively, copper-catalyzed Ullmann coupling between 5-quinolinyl boronic acid and 3-nitro-pyridine, followed by nitro-group reduction, yields the amine.

Mannich Reaction Conditions

The phenol substrate (e.g., 3-hydroxybenzaldehyde) reacts with formaldehyde and the synthesized amine in ethanol under acidic catalysis (HCl or acetic acid). Optimal temperatures range from 60–80°C, with reaction times of 6–12 hours. The product is isolated via aqueous workup and recrystallization, achieving yields of 65–78%.

Key Parameters

  • Solvent: Ethanol or acetic acid.
  • Catalyst: HCl (10–15 mol%).
  • Yield Optimization: Excess formaldehyde (2.5 equiv) ensures complete conversion.

Reductive Amination of Pyridine-Quinoline Imines

Reductive amination offers an alternative route by condensing 3-pyridinecarbaldehyde derivatives with 5-quinolinylamine, followed by reduction and subsequent coupling to phenol.

Imine Formation and Reduction

5-Quinolinylamine reacts with 3-pyridinecarbaldehyde in toluene under reflux, forming an imine intermediate. Sodium borohydride or catalytic hydrogenation (Pd/C, H₂) reduces the imine to the secondary amine. This step yields 5-(5-quinolinyl)-3-pyridinmethanamine with >85% efficiency.

Coupling to Phenol

The amine is then coupled to 3-hydroxybenzyl chloride via nucleophilic substitution. Using potassium carbonate as a base in DMF at 100°C for 8 hours affords the target compound. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 70–82%.

Advantages

  • Avoids formaldehyde handling.
  • Higher regioselectivity compared to Mannich reactions.

Multi-Step Synthesis via Protective Group Strategies

For sensitive substrates, protective groups ensure selective functionalization.

Phenol Protection

The hydroxyl group of 3-hydroxybenzaldehyde is protected as a tert-butyldimethylsilyl (TBS) ether. This enables subsequent aminomethylation without side reactions.

Aminomethylation and Deprotection

The TBS-protected phenol undergoes Mannich reaction with formaldehyde and 5-(5-quinolinyl)-3-pyridinamine. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the phenolic group. Yields reach 68–75% after purification.

Transition-Metal-Catalyzed Direct C–H Amination

Recent advances employ palladium or copper catalysts for direct C–H amination of phenol derivatives.

Palladium-Catalyzed Coupling

Arylboronic esters of phenol react with 5-(5-quinolinyl)-3-pyridinamine under Pd(OAc)₂ catalysis. Using XPhos as a ligand and K₃PO₄ as a base in dioxane (100°C, 12 hours), this method achieves 60–70% yield.

Copper-Mediated Amination

Copper(I) iodide catalyzes the coupling of 3-iodophenol with the pyridine-quinoline amine in DMSO at 120°C. Yields are moderate (55–65%) but avoid protective groups.

Comparison of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Mannich Reaction 65–78 One-pot, cost-effective Requires formaldehyde handling
Reductive Amination 70–82 High selectivity Multi-step, costly reagents
Protective Group 68–75 Prevents side reactions Additional deprotection step
Transition-Metal 55–70 Direct C–H functionalization Moderate yields, expensive catalysts

Critical Analysis of Reaction Conditions

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance metal-catalyzed reactions but complicate purification. Ethanol and acetic acid remain preferred for Mannich reactions.
  • Catalyst Loadings: Pd and Rh catalysts (5–10 mol%) achieve efficient coupling but increase costs.
  • Temperature: Higher temperatures (100–120°C) accelerate metal-mediated reactions but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Compound Substituent Ki (α7 nAChR, µM) Melting Point (°C) logP (Predicted)
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- Quinolinyl N/A N/A 3.5–4.2
Phenol, 3-[[[5-(3-thienyl)-3-pyridinyl]amino]methyl]- Thienyl N/A <100 (estimated) 2.8–3.4
5-(3-Quinolinyl)-4-azahomoadamantane Quinolinyl >1000 N/A 4.1–4.8
5-(3-Pyridinyl)-4-azahomoadamantane Pyridinyl 5.0 N/A 2.5–3.0

Biological Activity

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (CAS Number: 821784-45-6) is an organic compound notable for its complex structure, which integrates phenolic, quinoline, and pyridine moieties. This unique combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H17N3O
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 3-[[(5-quinolin-5-ylpyridin-3-yl)amino]methyl]phenol
  • Structural Features : The compound features a phenolic hydroxyl group, a quinoline ring, and a pyridine ring linked via an aminomethyl bridge.

The biological activity of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmission. Its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests a possible role in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal activities against various pathogens.

Pathogen Activity
Staphylococcus aureusInhibition observed
Bacillus subtilisInhibition observed
Escherichia coliModerate inhibition

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antioxidant Activity

Research has demonstrated that this compound possesses strong antioxidant properties. It was found to effectively scavenge free radicals and inhibit lipid peroxidation in biological systems, indicating its potential use in preventing oxidative stress-related diseases .

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- in mouse models. The results indicated a significant reduction in AChE activity and subsequent neuroprotection against β-amyloid-induced toxicity, supporting its potential therapeutic application in Alzheimer's disease .
  • Antimicrobial Efficacy :
    In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. The results showed substantial inhibition zones, particularly against Gram-positive bacteria, which highlights its potential as a new antimicrobial agent .

Research Findings

Recent studies have focused on synthesizing derivatives of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- to enhance its biological activities. Modifications have led to compounds with improved potency against cholinesterases and increased antimicrobial effects.

Summary of Findings

  • The compound exhibits promising antimicrobial , antioxidant , and neuroprotective properties.
  • Its mechanism involves enzyme inhibition and radical scavenging.
  • Ongoing research aims to optimize its structure for enhanced biological efficacy.

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